imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium typically involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the compound .
Analyse Chemischer Reaktionen
imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium can be compared with other similar compounds, such as imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium derivatives and analogs. These compounds share similar chemical structures but may have different reactivity and properties due to variations in their functional groups. The uniqueness of imino[N’-(2-methoxyphenyl)carbamimidamido]methanaminium lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Eigenschaften
Molekularformel |
C9H14N5O+ |
---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
diaminomethylidene-[N'-(2-methoxyphenyl)carbamimidoyl]azanium |
InChI |
InChI=1S/C9H13N5O/c1-15-7-5-3-2-4-6(7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)/p+1 |
InChI-Schlüssel |
QYLVXKQJMSWUHI-UHFFFAOYSA-O |
Kanonische SMILES |
COC1=CC=CC=C1N=C(N)[NH+]=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.